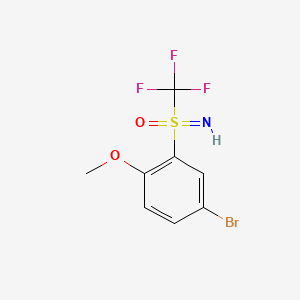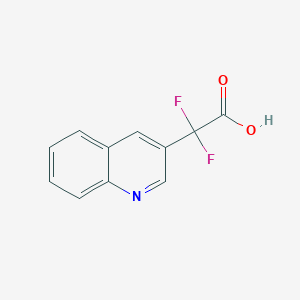
2,2-Difluoro-2-(quinolin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(quinolin-3-yl)acetic acid is a chemical compound with the molecular formula C11H7F2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of two fluorine atoms and a quinoline moiety makes this compound interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of quinoline-3-carbaldehyde with difluoroacetic acid in the presence of a catalyst . The reaction conditions often include the use of solvents like tetrahydrofuran and the application of heat to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and the use of more efficient catalysts to increase yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(quinolin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acid, tetrahydroquinoline, and substituted quinoline compounds .
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(quinolin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(quinolin-3-yl)acetic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The fluorine atoms may enhance the compound’s ability to form stable complexes with enzymes and other proteins, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Quinolin-3-yl)acetic acid: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.
2,2-Difluoro-2-(quinolin-2-yl)acetic acid: Similar structure but with the quinoline moiety at a different position, which can affect its chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2-(quinolin-3-yl)acetic acid is unique due to the presence of both the difluoroacetic acid moiety and the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H7F2NO2 |
|---|---|
Peso molecular |
223.17 g/mol |
Nombre IUPAC |
2,2-difluoro-2-quinolin-3-ylacetic acid |
InChI |
InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)8-5-7-3-1-2-4-9(7)14-6-8/h1-6H,(H,15,16) |
Clave InChI |
QNRYBKYFKBGLOO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C(C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


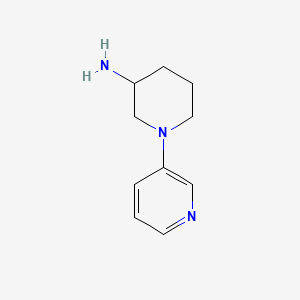
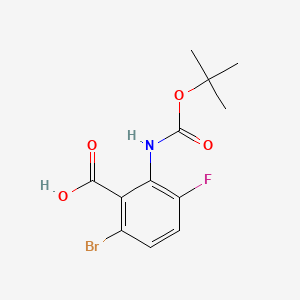
![Methyl 4-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}pyrrolidine-3-carboxylate](/img/structure/B13622841.png)
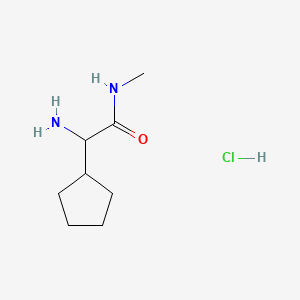
![2-Amino-2-(benzo[d]thiazol-2-yl)ethan-1-ol](/img/structure/B13622849.png)
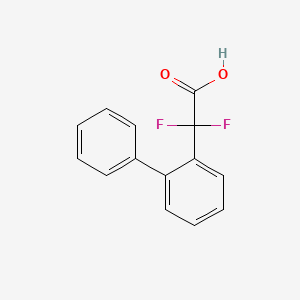
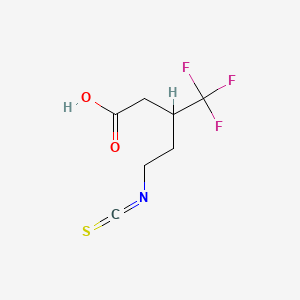

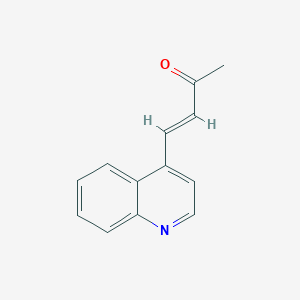
![2-[4-[(3-Chlorophenyl)methoxy]-2-fluoro-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13622874.png)
![6-amino-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]hexanamide hydrochloride](/img/structure/B13622886.png)


